Tert-butyl 7-acetamido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate
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Overview
Description
Tert-butyl 7-acetamido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate is a complex organic compound with a unique structure that includes a dioxinopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 7-acetamido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dioxinopyridine core, followed by the introduction of the tert-butyl ester, acetamido, and hydroxy groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-acetamido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the acetamido group would yield an amine.
Scientific Research Applications
Tert-butyl 7-acetamido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Tert-butyl 7-acetamido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Tert-butyl 7-acetamido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate is unique due to its dioxinopyridine core and the presence of multiple functional groups, which provide a wide range of chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various fields of research and industry.
Biological Activity
Tert-butyl 7-acetamido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate is a synthetic organic compound characterized by its complex structure that includes a dioxinopyridine core. This compound has garnered attention in various fields of research due to its potential biological activities.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within biological systems. The unique structural features allow it to bind to enzymes and receptors, potentially modulating their activity. This interaction may lead to various biological effects, including cytotoxicity against cancer cells and modulation of enzymatic pathways.
Antiproliferative Effects
Research has indicated that derivatives of pyridine compounds exhibit significant antiproliferative activity. For instance, studies on related hydroxythiopyridones have shown cytotoxic effects on non-small cell lung cancer (NSCLC) lines such as A549 and NCI-H522. These findings suggest that this compound may also possess similar properties due to its structural similarities to other active pyridine derivatives .
In Vitro Studies
In vitro studies have demonstrated the compound's potential as a cytostatic agent rather than a cytotoxic one in certain contexts. For example, while some related compounds did not significantly alter the cell cycle distribution in cancer cells, they effectively inhibited cell proliferation . This highlights the need for further exploration of the compound's specific effects on different cancer cell lines.
Case Studies
- Anticancer Activity : A study focusing on hydroxythiopyridones revealed their capacity to induce apoptosis in cancer cells through the modulation of apoptotic pathways. This suggests that this compound could be investigated for similar anticancer properties.
- Enzyme Interaction : The compound's ability to interact with specific enzymes was highlighted in research examining pyridine derivatives as enzyme inhibitors. These studies indicate potential applications in drug development targeting enzyme-related diseases .
Synthesis and Characterization
The synthesis of this compound involves multiple synthetic steps that can be optimized for yield and purity. The structural characterization can be performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the compound's identity and purity.
Property | Details |
---|---|
IUPAC Name | Tert-butyl 7-acetamido-8-hydroxy... |
Molecular Formula | C20H28N2O6 |
Molecular Weight | 372.45 g/mol |
Key Functional Groups | Acetamido group, Hydroxy group |
Future Research Directions
Given the promising biological activities observed in related compounds and preliminary findings regarding this compound:
- Further In Vitro Testing : Conduct comprehensive studies on various cancer cell lines to evaluate the compound's cytotoxicity and mechanism of action.
- In Vivo Studies : Explore the pharmacokinetics and therapeutic efficacy in animal models to assess potential clinical applications.
- Structure-Activity Relationship (SAR) : Investigate modifications of the compound's structure to enhance its biological activity and selectivity toward specific targets.
Properties
IUPAC Name |
tert-butyl 7-acetamido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O6/c1-12(23)21-14-10-22(19(25)28-20(2,3)4)15-11-26-18(27-17(15)16(14)24)13-8-6-5-7-9-13/h5-9,14-18,24H,10-11H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVJOFLORWKFHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CN(C2COC(OC2C1O)C3=CC=CC=C3)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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